molecular formula C19H11Cl2N3O2S3 B12141143 3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B12141143
M. Wt: 480.4 g/mol
InChI Key: CUFOFVLVZZEWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated aromatic compound under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a dithiocarbamate precursor.

    Attachment of the Carboxamide Group: The carboxamide group is attached through an acylation reaction involving the benzothiophene core and an appropriate acyl chloride.

    Final Coupling: The final compound is obtained by coupling the benzothiophene core with the thiadiazole ring under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce the thiadiazole ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield dechlorinated or reduced thiadiazole derivatives.

Scientific Research Applications

3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effect, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound shares the thiadiazole and dichloro moieties but differs in the core structure and functional groups.

    3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone: This compound has a similar dichloro and oxo-phenylethyl structure but features a furanone ring instead of a benzothiophene core.

Uniqueness

3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is unique due to its specific combination of a benzothiophene core, a thiadiazole ring, and a carboxamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H11Cl2N3O2S3

Molecular Weight

480.4 g/mol

IUPAC Name

3,6-dichloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H11Cl2N3O2S3/c20-11-6-7-12-14(8-11)28-16(15(12)21)17(26)22-18-23-24-19(29-18)27-9-13(25)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23,26)

InChI Key

CUFOFVLVZZEWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.